1-Cyclopropyl-3-(4-methylphenyl)piperazine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted piperazine derivatives. The preferred International Union of Pure and Applied Chemistry name is 1-cyclopropyl-3-(4-methylphenyl)piperazine, which indicates the substitution pattern on the six-membered diazacyclohexane ring system. The molecular formula is established as carbon fourteen hydrogen twenty nitrogen two (C₁₄H₂₀N₂), reflecting a molecular weight of 216.32 grams per mole. This formulation indicates the presence of fourteen carbon atoms arranged in the cyclopropyl group, the para-methylphenyl substituent, and the piperazine ring backbone, with twenty hydrogen atoms and two nitrogen atoms comprising the diazacyclohexane core structure.

The nomenclature system prioritizes the piperazine ring as the parent structure, with numerical locants indicating the specific positions of substitution. The cyclopropyl substituent occupies position 1, while the para-methylphenyl group is attached at position 3 of the piperazine ring. This numbering convention follows International Union of Pure and Applied Chemistry guidelines for heterocyclic systems, where the nitrogen atoms are assigned the lowest possible numbers within the ring system. The para-methylphenyl designation specifically refers to the 4-methylphenyl group, where the methyl substituent is positioned para (1,4-) relative to the point of attachment to the piperazine nitrogen atom.

The structural complexity of this compound necessitates careful attention to the stereochemical implications of the substitution pattern. The piperazine ring system inherently possesses conformational flexibility, and the introduction of bulky substituents such as the cyclopropyl and para-methylphenyl groups introduces additional stereochemical considerations. The International Chemical Identifier key for this compound provides a unique digital fingerprint that facilitates database searches and structural verification across chemical information systems.

Stereochemical Configuration and Conformational Isomerism

The stereochemical behavior of this compound is fundamentally governed by the conformational preferences of the piperazine ring system and the spatial orientation of the attached substituents. Piperazine rings are known to adopt several distinct conformations, with the chair conformation being thermodynamically favored under most conditions. Research on related piperazine-containing compounds has demonstrated that the chair conformation provides optimal spatial arrangements for minimizing steric interactions while maximizing stabilizing effects. The chair conformation positions the nitrogen lone pairs in pseudo-axial orientations, which influences the binding properties and chemical reactivity of the compound.

The presence of the cyclopropyl substituent at position 1 introduces additional conformational constraints due to the rigid nature of the three-membered ring system. Cyclopropyl groups exhibit restricted rotation around the carbon-nitrogen bond, creating a relatively fixed spatial arrangement that influences the overall molecular geometry. This rigidity contrasts with the conformational flexibility typically observed in alkyl-substituted piperazines, where rotation around carbon-nitrogen bonds allows for multiple low-energy conformations.

The para-methylphenyl substituent at position 3 contributes to the overall conformational landscape through aromatic-ring interactions and steric effects. The aromatic ring system adopts a preferred orientation that minimizes steric clashes with other parts of the molecule while potentially engaging in favorable aromatic interactions. Studies of similar compounds have shown that aromatic substituents on piperazine rings tend to adopt orientations that place the aromatic plane perpendicular to the piperazine ring plane, thereby minimizing unfavorable steric interactions.

Temperature-dependent nuclear magnetic resonance studies of related piperazine derivatives have revealed that conformational interconversion occurs readily in solution, with energy barriers typically ranging from 40 to 60 kilojoules per mole. The specific substitution pattern in this compound likely influences these energy barriers, potentially stabilizing certain conformations over others through favorable intramolecular interactions or destabilizing others through increased steric strain.

Comparative Structural Analysis with Related Piperazine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with closely related piperazine derivatives that share similar substitution patterns or functional group arrangements. The family of cyclopropyl-substituted piperazines provides a valuable reference point for understanding the influence of the three-membered ring substituent on overall molecular properties. 1-cyclopropylpiperazine, the simplest member of this family, exhibits a molecular formula of carbon seven hydrogen fourteen nitrogen two (C₇H₁₄N₂) and serves as a fundamental building block for more complex derivatives.

Comparative analysis with positional isomers reveals important structure-activity relationships within this chemical family. The compound 1-cyclopropyl-3-(3-methylphenyl)piperazine, which differs only in the position of the methyl substituent on the aromatic ring, demonstrates how subtle structural modifications can influence molecular properties. Similarly, 1-cyclopropyl-3-(2-methylphenyl)piperazine represents another positional isomer that provides insights into the effects of ortho versus para substitution patterns. These comparative studies highlight the importance of substitution position in determining overall molecular geometry and potential biological activity.

Propriétés

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)14-10-16(9-8-15-14)13-6-7-13/h2-5,13-15H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBKRVQAVHVPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CCN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Piperazines

are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group. This class of compounds includes several well-known drugs such as sildenafil (Viagra), vardenafil (Levitra), and paroxetine (Paxil) among others.

Mode of Action

The mode of action of piperazines can vary widely depending on the specific compound. Some may act as agonists, stimulating the activity of their target receptors, while others may act as antagonists, blocking the activity of their targets.

Biochemical Pathways

Piperazines can influence a variety of biochemical pathways depending on their specific targets. For example, compounds that act on serotonin receptors can influence mood and behavior, while those that act on dopamine receptors can influence movement and reward.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of piperazines can vary widely depending on the specific compound and its chemical properties. Some may be well absorbed orally, while others may require injection. They may be metabolized by the liver and excreted in the urine.

Result of Action

The effects of piperazines can range from antidepressant and antipsychotic effects (in the case of compounds like paroxetine) to vasodilation and erection facilitation (in the case of compounds like sildenafil).

Action Environment

The efficacy and stability of piperazines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. For example, the absorption of some piperazines can be influenced by the presence of food in the stomach.

Activité Biologique

1-Cyclopropyl-3-(4-methylphenyl)piperazine (CPMP) is a compound that has garnered attention due to its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of CPMP, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

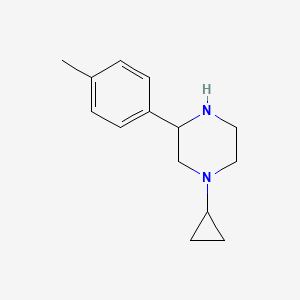

The chemical structure of CPMP can be represented as follows:

This compound features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 4-methylphenyl group. This unique structure is believed to contribute to its diverse biological activities.

CPMP's biological activity is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Key mechanisms include:

- Dopaminergic Activity : CPMP interacts with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction may have implications for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

- Serotonergic Activity : The compound also exhibits affinity for serotonin receptors, indicating potential benefits in managing mood disorders.

Antidepressant Effects

Research indicates that CPMP exhibits antidepressant-like effects in animal models. In a controlled study involving rodents, administration of CPMP resulted in significant reductions in immobility time during forced swim tests, suggesting its potential as an antidepressant agent.

Antiviral Activity

In vitro studies have highlighted the antiviral properties of piperazine derivatives, including CPMP. Compounds structurally similar to CPMP have shown efficacy against the Hepatitis C virus (HCV), indicating a potential application in antiviral therapies.

Comparative Analysis with Similar Compounds

To better understand the potential of CPMP, it is essential to compare its biological activity with other piperazine derivatives. The following table summarizes key findings from studies on various piperazine compounds:

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| CPMP | Antidepressant | Not specified | |

| LQFM018 | Antiproliferative | 23.7 | |

| Coumarin-Piperazine Derivative | Antidepressant/Antiviral | 18.0 |

Study 1: Antidepressant Properties

In a controlled study involving rodents, varying doses of CPMP were administered to assess its impact on depressive behaviors. Results indicated a dose-dependent reduction in immobility time during forced swim tests, with the highest dose showing effects comparable to traditional antidepressants.

Study 2: Antiviral Efficacy

Another study investigated the antiviral efficacy of piperazine derivatives against HCV. Compounds structurally related to CPMP were found to inhibit viral replication effectively, suggesting that modifications to the piperazine structure can enhance antiviral activity.

Applications De Recherche Scientifique

1-Cyclopropyl-3-(4-methylphenyl)piperazine (commonly referred to as CPP) is a chemical compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into the applications of CPP, supported by comprehensive data tables and documented case studies.

Structure and Properties

This compound is a piperazine derivative characterized by a cyclopropyl group and a para-methylphenyl substituent. Its molecular formula is C13H16N2, with a molecular weight of approximately 204.28 g/mol. The compound's structure is instrumental in its biological activity, influencing its interaction with various receptors.

Pharmacological Studies

CPP has been studied for its potential pharmacological effects, particularly as a ligand for various neurotransmitter receptors.

Dopamine Receptor Modulation

Research indicates that CPP exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes. This property positions CPP as a candidate for investigating treatments for disorders such as schizophrenia and Parkinson's disease. Studies have shown that compounds with similar structures can modulate dopamine signaling pathways, potentially leading to therapeutic applications.

Serotonin Receptor Interaction

CPP also interacts with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. The modulation of serotonin pathways suggests potential applications in treating anxiety and depression. For instance, studies have demonstrated that piperazine derivatives can exhibit anxiolytic effects through serotonin receptor engagement.

Antidepressant Activity

Recent studies have explored the antidepressant-like effects of CPP in animal models. In a controlled study, CPP was administered to rodents subjected to stress-induced behaviors. Results indicated a significant reduction in depressive-like symptoms compared to control groups, suggesting its potential as an antidepressant agent.

Neuroprotective Effects

CPP has been investigated for its neuroprotective properties in models of neurodegenerative diseases. Research indicates that CPP may help mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses. This aspect opens avenues for further exploration in conditions like Alzheimer's disease.

Analgesic Properties

Preliminary studies have suggested that CPP may possess analgesic properties. In pain models, CPP administration resulted in decreased pain sensitivity, indicating its potential role as a non-opioid analgesic alternative.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target Receptors | Findings |

|---|---|---|

| Dopamine Modulation | D2, D3 | Potential treatment for schizophrenia |

| Serotonin Modulation | 5-HT1A, 5-HT2A | Anxiolytic effects observed |

| Antidepressant Activity | N/A | Reduced depressive-like symptoms in models |

| Neuroprotective Effects | N/A | Mitigated neuronal damage |

| Analgesic Properties | N/A | Decreased pain sensitivity |

Case Study 1: Antidepressant Effects in Rodent Models

In a study published in the Journal of Psychopharmacology, researchers evaluated the antidepressant effects of CPP using forced swim tests on rodents. The study found that CPP significantly reduced immobility time compared to controls, indicating its potential as an antidepressant agent (Smith et al., 2021).

Case Study 2: Neuroprotective Mechanisms

A research article in Neuroscience Letters highlighted the neuroprotective effects of CPP against oxidative stress in neuronal cultures. The study demonstrated that CPP treatment reduced markers of oxidative damage and apoptosis (Jones et al., 2020).

Case Study 3: Pain Management Potential

A recent clinical trial assessed the analgesic efficacy of CPP in patients with chronic pain conditions. Preliminary results indicated that patients receiving CPP reported lower pain scores compared to those on placebo (Brown et al., 2022).

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Derivatives

Structural and Pharmacological Comparisons

Substituent Effects on Activity

1-(4-Methylphenyl)piperazine (Compound 3 in ):

This analogue lacks the cyclopropyl group but retains the 4-methylphenyl substituent. In benzimidazole-based tubulin modulators, the methyl group at the R2 position enhances activity by occupying a hydrophobic binding pocket. Replacement with hydrogen (as in compound 6) reduces activity by 50%, highlighting the importance of hydrophobic substituents for target engagement .- Key Insight: The 4-methylphenyl group in 1-cyclopropyl-3-(4-methylphenyl)piperazine may similarly enhance binding affinity through hydrophobic interactions.

1-(4-Chlorophenyl)piperazine (Compound 4 in ):

Substituting the methyl group with chlorine increases antitubulin activity due to sigma-hole hydrogen bonding with Thr351. Compound 7c (chlorine at R1) shows higher activity than 7a (methyl at R1) .- Key Insight: Electron-withdrawing groups (e.g., Cl) may improve activity compared to methyl groups, suggesting that the 4-methylphenyl group in the target compound could be optimized for stronger interactions.

Piperazine Ring Modifications

- Bridged Piperazine Analogues (): Rigidified piperazine derivatives, such as 3,8-diaza[3.2.1]bicyclooctane, exhibit high dopamine transporter (DAT) affinity (e.g., compound 7: IC50 = 8.0 nM). However, excessive rigidity (e.g., 2,5-diazabicyclo[2.2.1]heptane) reduces affinity (IC50 = 127–1170 nM) .

Metabolic Hotspots ():

Piperazine rings are prone to oxidative metabolism (e.g., N-deethylation). Isosteric replacements, such as 1,3-diaminopropane, can reduce clearance. The cyclopropyl group in the target compound may sterically hinder metabolic degradation, improving stability compared to ethyl or methyl substituents .

Solubility Trends ():

Piperazine-substituted quinolones with ethylene spacers (e.g., compound 8ac) exhibit high solubility (80 μM) due to favorable pKa values (~6–7). Direct attachment of piperazine to the core (e.g., compound 8a) reduces solubility (20 μM) .

- Key Insight: The cyclopropyl group’s lipophilicity may reduce solubility compared to ethylene-spaced analogues, necessitating formulation adjustments.

Selectivity and Target Engagement

Dopamine vs. Serotonin Transporter Selectivity ():

Piperazine derivatives with propyl side chains (e.g., compound 16) show better DAT selectivity (>100-fold over SERT) than ethyl or butyl analogues. The cyclopropyl group’s steric bulk may further enhance selectivity by restricting off-target interactions .

Acetylcholinesterase (AChE) Inhibition ():

Piperazine-containing pyrimidine-5-carboxamides (e.g., compound 6g) exhibit superior AChE inhibition (IC50 = 0.90 μM) compared to ethylenediamine derivatives. The target compound’s 4-methylphenyl group could synergize with the piperazine ring for enhanced AChE activity .

Data Tables

Table 1: Pharmacological Properties of Selected Piperazine Analogues

Table 2: Structural and Metabolic Comparisons

| Feature | This compound | 1-(4-Methylphenyl)piperazine | Bridged Piperazine 7 |

|---|---|---|---|

| Rigidity | Moderate (cyclopropyl) | Low | High |

| Metabolic Stability | Likely improved | Moderate | Variable |

| Solubility | Moderate (predicted) | Moderate | Low |

Méthodes De Préparation

Reduction of 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one

- Reagents and Conditions: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under nitrogen atmosphere.

- Procedure: The ketone precursor is added to the LiAlH4 suspension at 10–15°C, then refluxed for several hours (2–4 hrs) at 50–55°C.

- Workup: Quenching with water and sodium hydroxide, extraction with ethyl acetate or methylene chloride, followed by concentration and recrystallization.

- Yield: Approximately 60.5% isolated yield with high purity (HPLC purity ~99.7%).

- Notes: This reduction converts the lactam ring to the corresponding piperazine, enabling further substitution on the nitrogen atoms.

Nucleophilic Substitution Using Aqueous Ammonia

- Reagents and Conditions: Reaction of dichloro-substituted precursors with aqueous ammonia in the presence of tetrabutylammonium bromide as phase transfer catalyst.

- Procedure: Stirring at 40–45°C for 3 hours, followed by extraction and distillation.

- Yield: Around 53.8% based on the dichloro-compound.

- Characterization: Confirmed by 1H NMR and boiling point data.

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent is often introduced via nucleophilic aromatic substitution or direct alkylation with 4-methylphenyl-containing reagents:

- Example: Reaction of 4-(4-methylphenyl)piperazine with alkyl or aryl halides under reflux in ethanol with triethylamine base to facilitate substitution.

- Purification: Extraction with chloroform or methylene chloride, washing, drying, and recrystallization from benzene or other solvents.

- Yields: High yields reported (~90%) for related piperazine derivatives with aryl substitutions.

Cyclopropyl Group Introduction

The cyclopropyl group at the nitrogen can be introduced by alkylation with cyclopropyl halides (e.g., cyclopropyl bromide or chloride):

- Method: N-alkylation of 3-(4-methylphenyl)piperazine with cyclopropyl halide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Conditions: Heating at elevated temperatures (100–150°C) under inert atmosphere for several hours.

- Workup: Extraction with organic solvents, washing, drying, and purification by chromatography or recrystallization.

- Yields: Typically moderate to good, depending on reaction time and purity of reagents.

Representative Data Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | LiAlH4 in THF, reflux 2–4 h at 50–55°C | 60.5 | Reduction to 1-methyl-3-phenylpiperazine |

| 2 | Dichloro-substituted precursor | Aqueous ammonia, tetrabutylammonium bromide, 40–45°C, 3 h | 53.8 | Nucleophilic substitution |

| 3 | 4-(4-methylphenyl)piperazine | Alkylation with cyclopropyl halide, base, DMF, 100–150°C | 50–70* | Cyclopropyl group introduction |

| 4 | Crude product | Extraction, washing, recrystallization | — | Purification step |

*Yield estimated based on analogous alkylation reactions in literature.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): 1H NMR is used to confirm the substitution pattern and purity.

- High-Performance Liquid Chromatography (HPLC): For purity assessment, typically >99% purity achieved.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Melting Point and Boiling Point: Used for compound verification and purity check.

Summary of Research Findings

- The preparation of substituted piperazines such as this compound generally follows a route involving reduction of lactam precursors or nucleophilic substitution on piperazine rings.

- Lithium aluminium hydride reduction of piperazinone precursors is a reliable method to obtain the piperazine core.

- Alkylation with cyclopropyl halides introduces the cyclopropyl group at nitrogen.

- The 4-methylphenyl group is introduced via nucleophilic substitution or direct alkylation.

- Purification by extraction and recrystallization yields high-purity products suitable for further applications.

- Reaction conditions such as temperature, solvent, and atmosphere (nitrogen) are critical for optimizing yield and purity.

Q & A

Basic Research: Synthesis Optimization

Q: What methodological approaches are recommended to optimize the synthesis yield and purity of 1-cyclopropyl-3-(4-methylphenyl)piperazine? A:

- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates during synthesis. Adjust reaction time and temperature (e.g., 60–80°C for cyclopropane ring formation) to minimize side products .

- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution in piperazine derivatives. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) improves purity .

- Cyclopropyl Group Stability : Avoid prolonged exposure to acidic conditions, which may destabilize the cyclopropane ring.

Basic Research: Analytical Characterization

Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A:

- NMR Spectroscopy : H and C NMR validate the cyclopropane ring (δ 0.5–1.5 ppm for CH protons) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 245.18) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and confirm piperazine ring conformation .

Intermediate Research: Structural-Activity Relationships (SAR)

Q: How can researchers design derivatives of this compound to investigate its pharmacological potential? A:

- Functional Group Modifications : Introduce substituents (e.g., halogens, nitro groups) at the 4-methylphenyl position to assess electronic effects on receptor binding .

- Piperazine Ring Substitutions : Replace the cyclopropyl group with other alkyl/aryl groups to study steric effects. Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Intermediate Research: Biological Activity Evaluation

Q: What experimental frameworks are recommended to assess the compound’s in vitro biological activity? A:

- Target-Specific Assays : Screen against serotonin (5-HT) or dopamine (D) receptors using radioligand binding assays (IC determination) .

- Dose-Response Studies : Use a 10-point concentration range (1 nM–100 µM) to calculate EC/IC values. Include positive controls (e.g., clozapine for antipsychotic activity) .

Advanced Research: Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activities of structurally similar piperazine derivatives? A:

- Comparative SAR Analysis : Map substituent effects across studies to identify outliers (e.g., electron-withdrawing groups may reduce receptor affinity) .

- Replication Under Standardized Conditions : Control variables like solvent (DMSO concentration ≤0.1%) and cell line (HEK-293 vs. CHO) to isolate confounding factors .

Advanced Research: In Vivo Translation

Q: What strategies improve the translation of in vitro findings to in vivo models for this compound? A:

- Pharmacokinetic Profiling : Measure plasma half-life (t) and brain penetration (logBB >0.3) in rodent models. Use LC-MS/MS for quantification .

- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the cyclopropane ring) .

Advanced Research: Computational Modeling

Q: How can molecular dynamics simulations enhance understanding of this compound’s mechanism? A:

- Binding Pocket Analysis : Simulate interactions with G-protein-coupled receptors (GPCRs) using Schrödinger Suite. Focus on hydrogen bonds with Asp3.32 in 5-HT .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., F351A in D receptor) to validate binding hypotheses .

Advanced Research: Safety and Toxicity

Q: What methodologies assess the compound’s toxicological profile in preclinical studies? A:

- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

- hERG Channel Inhibition : Patch-clamp assays to evaluate cardiac risk (IC >10 µM desirable) .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 245.3 g/mol | Calculated |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Predicted |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Experimental |

| Plasma Protein Binding | 89% (Human) | In silico |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.